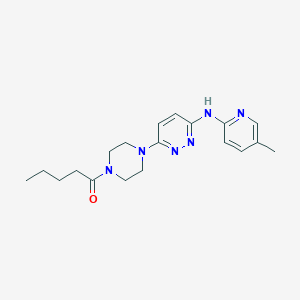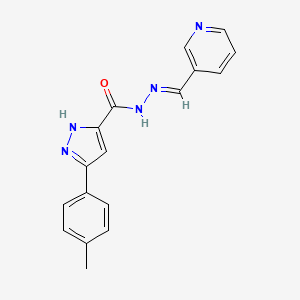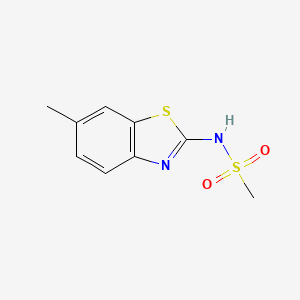![molecular formula C17H23F4N3O B5567599 (3S*,4R*)-3-(dimethylamino)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-propyl-1-pyrrolidinecarboxamide](/img/structure/B5567599.png)
(3S*,4R*)-3-(dimethylamino)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-propyl-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4R*)-3-(dimethylamino)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-propyl-1-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C17H23F4N3O and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.17772501 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of New Polyamides
Synthesis Methods and Characteristics The research by Hsiao, Yang, and Lin (1999) focused on synthesizing new aromatic polyamides from a bis(ether-carboxylic acid) derivative. These polyamides displayed excellent solubility in organic solvents, high glass transition temperatures, and stability up to 450°C. The inherent viscosities ranged from 0.50-1.75 dL/g, indicating varying molecular weights. The polyamides were found to form transparent, flexible, and tough films, suggesting potential applications in high-performance materials (Hsiao, Yang, & Lin, 1999).
Divergent Strategy for Fluorination
Solvent-Dependent Selectivity in Fluorination Madani et al. (2022) presented a strategy for fluorinating phenylacetic acid derivatives using a charge-transfer complex. The study highlighted the significant influence of the solvent on the reaction outcome. In aqueous conditions, decarboxylative fluorination was dominant, while non-aqueous conditions favored the formation of α-fluoro-α-arylcarboxylic acids. This finding is crucial for understanding the reaction mechanisms in different environments, which can be applied in various synthetic chemistry applications (Madani et al., 2022).
Novel Electroluminescent Conjugated Polyelectrolytes
Electrochemical and Photophysics Properties Huang et al. (2004) synthesized alternating copolymers using a palladium-catalyzed Suzuki coupling reaction. These conjugated polyelectrolytes exhibited solubility in polar solvents, including methanol, DMF, and DMSO. The study explored their electrochemical properties and photophysics, demonstrating potential applications in device fabrication due to their high external quantum efficiencies and solubility in various solvents (Huang et al., 2004).
Conformational Studies of Fluoropropionamides
X-ray Analysis and Theoretical Calculations Bilska-Markowska et al. (2014) described the preparation of tri- and tetrafluoropropionamides and used X-ray analysis and theoretical calculations for conformational studies. The presence of a trifluoromethyl group influenced the F–C–CO bond conformation. Such studies are critical for understanding the molecular structure and potential applications in material science or drug design (Bilska-Markowska et al., 2014).
Propriétés
IUPAC Name |
(3S,4R)-3-(dimethylamino)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-propylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F4N3O/c1-4-5-11-9-24(10-15(11)23(2)3)16(25)22-12-6-7-14(18)13(8-12)17(19,20)21/h6-8,11,15H,4-5,9-10H2,1-3H3,(H,22,25)/t11-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGNGFWQUPWCGA-IAQYHMDHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N(C)C)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1N(C)C)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Acetone O2-[6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]oxime](/img/structure/B5567516.png)


![3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone](/img/structure/B5567536.png)
![2-[3-benzyl-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-methylacetamide](/img/structure/B5567540.png)
![2-[(4-ethyl-5-{[2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5567555.png)
![5-(2-furyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5567562.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5567569.png)
![N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-methylbenzamide](/img/structure/B5567582.png)
![4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5567585.png)
![(4E)-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-6-[(4-methylpiperazin-1-yl)methyl]-4,5-dihydro-1,3,5-triazin-2-amine](/img/structure/B5567593.png)
![3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5567611.png)

![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5567626.png)
